

# An In-depth Technical Guide to Phenyl Chlorodithioformate

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## Compound of Interest

Compound Name: *Phenyl chlorodithioformate*

Cat. No.: *B102121*

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This guide provides a comprehensive overview of the chemical structure, formula, synthesis, reactivity, and spectral properties of **phenyl chlorodithioformate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Formula

**Phenyl chlorodithioformate** is an organosulfur compound with the chemical formula  $C_7H_5ClS_2$ . Its structure features a phenyl group attached to a dithiocarbamate functional group, which includes a chlorine atom.

Molecular Structure:

The structure of **phenyl chlorodithioformate** can be represented by the following diagram:

A diagram of the molecular structure of **phenyl chlorodithioformate** would be presented here.

Caption: Molecular structure of **Phenyl Chlorodithioformate**.

Structural Details:

- Chemical Formula:  $C_7H_5ClS_2$
- Molecular Weight: 188.70 g/mol
- CAS Number: 16911-89-0

- Linear Formula:  $\text{ClCS}_2\text{C}_6\text{H}_5$
- SMILES String: ClC(=S)Sc1ccccc1
- InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N
- Synonyms: Phenyl carbonochloridodithioate, Phenyl dithiocloroformate

## Physicochemical Properties

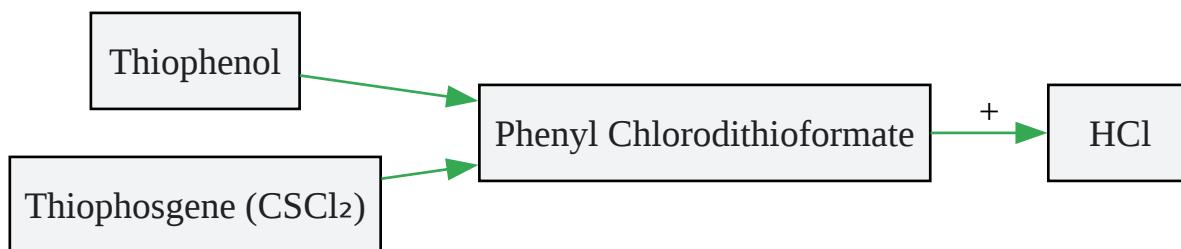
A summary of the key physicochemical properties of **phenyl chlorodithioformate** is presented in the table below.

Property	Value	Reference
Appearance	Liquid	
Boiling Point	135 °C at 15 mmHg	
Density	1.331 g/mL at 25 °C	
Refractive Index ( $n^{20}/D$ )	1.6688	

## Synthesis

The synthesis of **phenyl chlorodithioformate** is analogous to the preparation of similar sulfur-containing compounds like phenyl chlorothioformate. The primary method involves the reaction of a thiophenol with a phosgene equivalent, such as thiophosgene.

General Reaction Scheme:



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Caption: Synthesis of **Phenyl Chlorodithioformate**.

### Experimental Protocol: Synthesis of **Phenyl Chlorodithioformate**

This protocol is based on the general synthesis of related aryl chlorothionoformates and can be adapted for **phenyl chlorodithioformate**.<sup>[1][2]</sup>

- Materials: Thiophenol, Thiophosgene, Chloroform (or other suitable inert solvent), aqueous sodium hydroxide solution, 5% hydrochloric acid.
- Procedure:
  - A solution of thiophenol in a water-immiscible solvent like chloroform is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
  - An aqueous solution of sodium hydroxide is added to the vessel.
  - The mixture is cooled to 0-5 °C in an ice bath.
  - Thiophosgene is added dropwise to the stirred mixture while maintaining the low temperature.
  - The reaction is stirred for one hour at 0-5 °C after the addition is complete.
  - The organic layer is separated, washed with 5% hydrochloric acid, and then with water.
  - The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
  - The crude product is purified by vacuum distillation to yield **phenyl chlorodithioformate**.

## Reactivity and Chemical Behavior

**Phenyl chlorodithioformate** is a reactive compound that participates in various nucleophilic substitution reactions. Its reactivity is largely governed by the electrophilic carbon atom of the chlorodithioformate group.

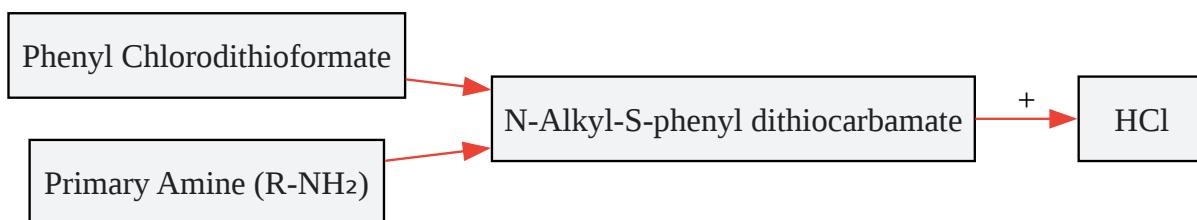
### 4.1. Solvolysis

The solvolysis of **phenyl chlorodithioformate** proceeds predominantly through a unimolecular ( $S_N1$ ) ionization pathway.<sup>[1]</sup> This is in contrast to phenyl chloroformate, which reacts via an addition-elimination mechanism. The presence of two sulfur atoms stabilizes the carbocation intermediate, favoring the  $S_N1$  pathway.

#### 4.2. Reactions with Amines

**Phenyl chlorodithioformate** reacts with primary and secondary amines to form dithiocarbamates. This reaction is a versatile method for the synthesis of these sulfur-containing compounds. While a specific protocol for **phenyl chlorodithioformate** is not detailed in the search results, a general procedure for the reaction of chloroformates with amines can be adapted.

Reaction Scheme with a Primary Amine:



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Caption: Reaction with a primary amine.

Experimental Protocol: Synthesis of N-Alkyl-S-phenyl dithiocarbamate

This is a general protocol adapted from the reaction of chloroformates with amines.<sup>[3]</sup>

- Materials: **Phenyl chlorodithioformate**, primary amine, anhydrous tetrahydrofuran (THF), triethylamine ( $Et_3N$ ).
- Procedure:
  - Dissolve the primary amine (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

- Add a solution of **phenyl chlorodithioformate** (1.0 eq.) in anhydrous THF dropwise to the cooled amine solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- The formation of the dithiocarbamate can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by adding water to precipitate the product, which is then collected by filtration.

#### 4.3. Synthesis of Isothiocyanates

While the provided protocols detail the use of the related phenyl chlorothionoformate for the synthesis of isothiocyanates from amines,[4][5] it highlights a potential application for **phenyl chlorodithioformate** in similar transformations, likely proceeding through a dithiocarbamate intermediate.

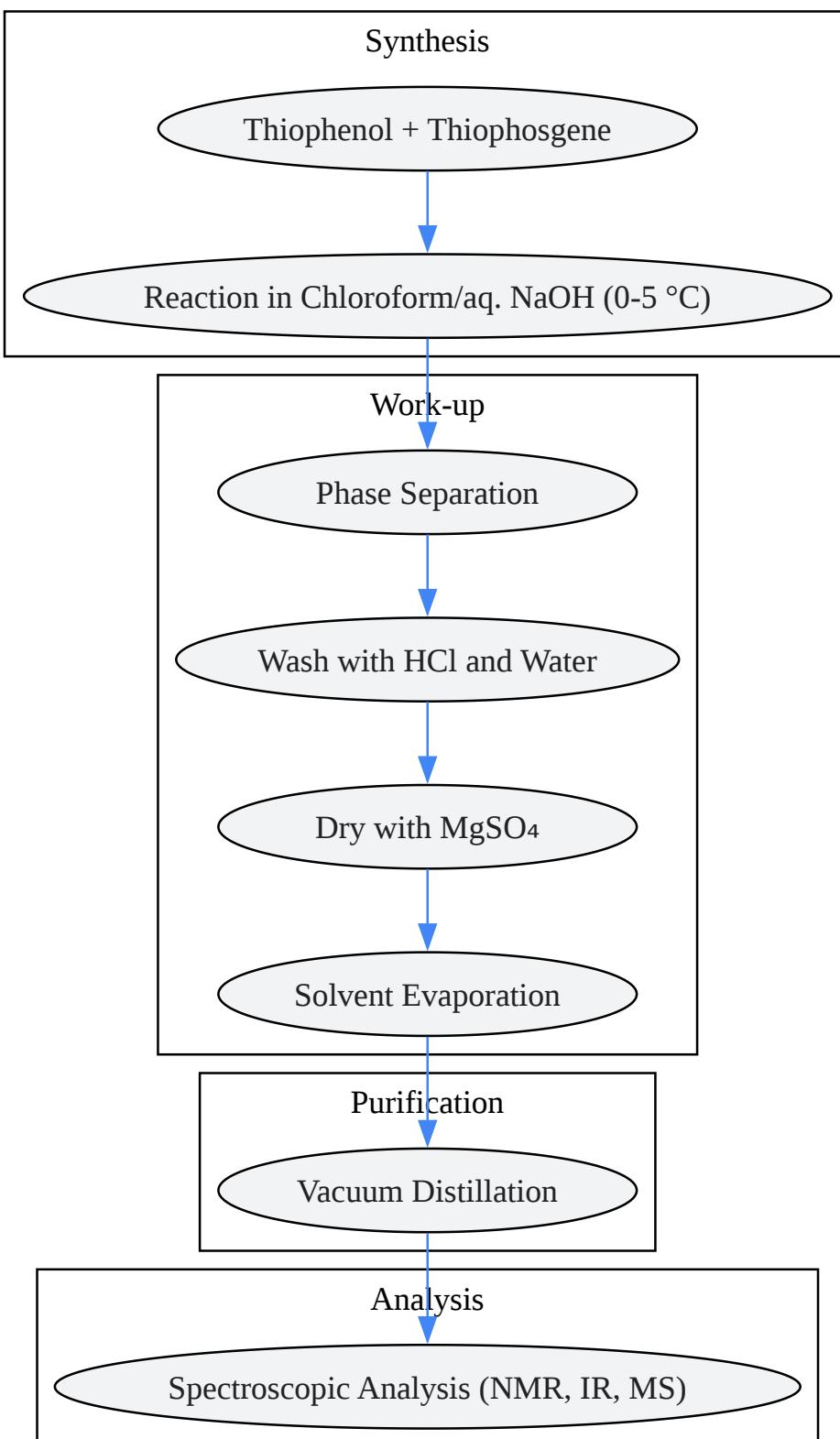
## Spectral Data

The characterization of **phenyl chlorodithioformate** relies on various spectroscopic techniques.

Spectroscopic Data	Observed Features
<sup>1</sup> H NMR	A complex multiplet in the aromatic region (approximately 7.2-7.6 ppm) corresponding to the protons of the phenyl group.
<sup>13</sup> C NMR	Expected signals include those for the aromatic carbons and a downfield signal for the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon in the related phenyl chlorothionocarbonate is a key reference point. [6]
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for the C=S (thiocarbonyl) stretching vibration, typically in the region of 1050-1250 cm <sup>-1</sup> . Aromatic C-H and C=C stretching vibrations will also be present.[7][8][9]
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M <sup>+</sup> ) at m/z 188. Key fragmentation patterns would likely involve the loss of Cl, CS, and the phenyl group. The fragmentation of related compounds like phenyl chloroformate can provide insights into expected pathways. [10][11][12][13][14]

## Experimental Workflows and Logical Relationships

Experimental Workflow for Synthesis and Purification:

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